molecular formula C11H13N3O4 B2980639 N-(2-nitrophenyl)morpholine-4-carboxamide CAS No. 36894-27-6

N-(2-nitrophenyl)morpholine-4-carboxamide

Cat. No.: B2980639
CAS No.: 36894-27-6
M. Wt: 251.242
InChI Key: JBKALUPUEFUREP-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)morpholine-4-carboxamide (CAS RN: 36894-27-6) is a high-purity heterocyclic compound supplied as a key chemical building block for research and development applications. With a molecular formula of C11H13N3O4 and a molecular weight of 251.24 g/mol, this compound is characterized by its nitrophenyl and carboxamide-functionalized morpholine ring, a structure known to be of significant interest in medicinal chemistry . Heterocyclic building blocks like this morpholine derivative are fundamental in the discovery and synthesis of novel bioactive molecules, with analogous structures frequently appearing in pharmacological research for their diverse therapeutic potential . The morpholine ring is a privileged scaffold in drug design, contributing to favorable physicochemical properties and molecular interactions. This product is offered with a typical purity of 97% and is intended solely for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans. For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-nitrophenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-11(13-5-7-18-8-6-13)12-9-3-1-2-4-10(9)14(16)17/h1-4H,5-8H2,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKALUPUEFUREP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies for N 2 Nitrophenyl Morpholine 4 Carboxamide

Elucidation of Reaction Pathways and Mechanistic Insights in Synthesis

The most probable synthetic pathways for N-(2-nitrophenyl)morpholine-4-carboxamide are analogous to those for other N-aryl-morpholine-4-carboxamides. Two primary routes can be postulated:

Route A: Reaction of 2-Nitrophenyl Isocyanate with Morpholine (B109124): This is a common and efficient method for urea (B33335) formation. nih.govnih.gov The reaction proceeds through a nucleophilic addition mechanism. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-nitrophenyl isocyanate. This is followed by a proton transfer to form the stable urea linkage. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to increase the electrophilicity of the isocyanate carbon, potentially accelerating the reaction rate compared to unsubstituted phenyl isocyanate.

Route B: Reaction of 2-Nitroaniline (B44862) with Morpholine-4-carbonyl Chloride: This pathway involves the use of a carbonylating agent derived from morpholine. Morpholine-4-carbonyl chloride can be prepared by reacting morpholine with phosgene (B1210022) or a phosgene equivalent. nih.gov The subsequent reaction with 2-nitroaniline, typically in the presence of a base to neutralize the liberated HCl, would yield the desired product. The mechanism involves nucleophilic acyl substitution, where the amino group of 2-nitroaniline attacks the carbonyl carbon of the morpholine-4-carbonyl chloride, leading to the displacement of the chloride leaving group.

A general representation of these pathways is depicted below:

Interactive Data Table: Plausible Synthetic Pathways

RouteReactant 1Reactant 2General MechanismKey Intermediate
A 2-Nitrophenyl isocyanateMorpholineNucleophilic AdditionZwitterionic intermediate
B 2-NitroanilineMorpholine-4-carbonyl chlorideNucleophilic Acyl SubstitutionTetrahedral intermediate

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency

The efficiency of the synthesis of this compound is highly dependent on the careful control of various reaction parameters.

Temperature and Pressure Effects on Reaction Kinetics

For the isocyanate-based route (Route A), the reaction is typically exothermic and can often proceed at room temperature. nih.gov However, gentle heating may be employed to ensure complete reaction, especially if the reactants are not highly reactive. Excessive temperatures should be avoided to prevent potential side reactions, such as the self-polymerization of the isocyanate or degradation of the product. The reaction is generally conducted at atmospheric pressure.

In the case of using morpholine-4-carbonyl chloride (Route B), the reaction temperature may need to be controlled more carefully. The initial formation of the carbonyl chloride might require specific temperature conditions. The subsequent reaction with 2-nitroaniline is often carried out at room temperature or with mild heating to facilitate the reaction without promoting unwanted side products.

Solvent Selection and Its Influence on Yield and Selectivity

The choice of solvent plays a critical role in the synthesis of ureas. A suitable solvent should dissolve the reactants and be inert to the reaction conditions. For the reaction of isocyanates with amines, aprotic solvents are generally preferred to avoid reaction of the isocyanate with the solvent.

Interactive Data Table: Solvent Effects on Urea Synthesis

Solvent ClassExamplesSuitability for Isocyanate Route (A)Suitability for Carbonyl Chloride Route (B)Rationale
Aprotic Polar Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)HighHighGood solubility for reactants, inert.
Aprotic Nonpolar Toluene, HexaneModerateModerateMay have limited solubility for reactants.
Protic Water, AlcoholsLowModerateReacts with isocyanates. Can be used in Route B with careful control.

For the synthesis of the analogous N-phenylmorpholine-4-carboxamide, dichloromethane has been used effectively. nih.gov The polarity of the solvent can influence the reaction rate, with more polar solvents often accelerating the reaction by stabilizing charged intermediates.

Catalyst Design and Application in this compound Synthesis

The synthesis of ureas from isocyanates and amines is often a facile reaction that does not require a catalyst. However, in cases where the amine is not sufficiently nucleophilic or to accelerate the reaction, a basic catalyst such as triethylamine (B128534) can be employed. nih.gov The base can deprotonate the amine, increasing its nucleophilicity.

For Route B, a base is typically required to act as an acid scavenger, neutralizing the hydrochloric acid produced during the reaction and driving the equilibrium towards the product. Common bases used for this purpose include tertiary amines like triethylamine or pyridine.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This can be achieved through various strategies, including the use of safer solvents, minimizing waste, and exploring solvent-free reaction conditions.

Solvent-Free Synthesis Approaches

Solvent-free synthesis, often facilitated by techniques such as ball milling, has emerged as a powerful green chemistry tool for the formation of various organic compounds, including ureas and thioureas. This approach eliminates the need for potentially hazardous and volatile organic solvents, reduces waste, and can lead to shorter reaction times and higher yields.

Mechanochemical synthesis in a ball mill involves the grinding of solid reactants together, where the mechanical energy input initiates and drives the chemical reaction. This technique has been successfully applied to the synthesis of ureas from amines and isocyanates. beilstein-journals.org A solvent-free synthesis of this compound could potentially be achieved by milling 2-nitrophenyl isocyanate and morpholine, possibly with a catalytic amount of a solid base. This approach would significantly enhance the green credentials of the synthesis.

Interactive Data Table: Comparison of Conventional vs. Solvent-Free Synthesis

ParameterConventional Synthesis (in Solution)Solvent-Free Synthesis (Ball Milling)Green Chemistry Advantage
Solvent Use HighNone or minimal (liquid-assisted grinding)Reduces VOC emissions and waste.
Energy Consumption Heating/cooling may be required.Mechanical energy input.Can be more energy-efficient.
Reaction Time Can be several hours.Often significantly shorter.Increased process efficiency.
Work-up Typically involves extraction and solvent removal.Often simpler, e.g., direct isolation of the product.Reduces waste and processing steps.

While specific experimental data for the solvent-free synthesis of this compound is not available, the success of this technique for analogous urea syntheses suggests it is a highly promising avenue for a more sustainable production of this compound.

Atom Economy and E-Factor Analysis in Synthetic Routes

Green chemistry principles are essential for evaluating the environmental impact of synthetic processes. Atom Economy (AE) and the Environmental Factor (E-Factor) are two key metrics used for this assessment. wikipedia.orgontosight.ai Atom economy measures the efficiency with which atoms from the reactants are incorporated into the final product, while the E-Factor quantifies the amount of waste generated per unit of product. rsc.orglibretexts.org

The atom economy for the final step is calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 wikipedia.org

For the reaction between 2-nitrophenyl isocyanate (C₇H₄N₂O₃, MW: 164.12 g/mol ) and morpholine (C₄H₉NO, MW: 87.12 g/mol ) to yield this compound (C₁₁H₁₃N₃O₄, MW: 251.24 g/mol ), the atom economy is theoretically 100%, as it is an addition reaction.

The E-Factor provides a more holistic view by including all waste, such as byproducts, unreacted starting materials, and solvent losses. libretexts.org

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Pharmaceutical manufacturing processes are known for their high E-Factors, often ranging from 25 to over 100, largely due to multi-step syntheses and extensive purification. libretexts.org A greener, catalytic approach, such as the direct oxidative carbonylation of 2-nitroaniline and morpholine, could substantially lower the E-Factor by eliminating stoichiometric activating agents and reducing waste streams.

Synthetic RouteKey ReagentsTheoretical Atom Economy (%)Estimated E-Factor RangePrimary Waste Products
Isocyanate Route2-Nitrophenyl isocyanate, Morpholine100% (final step only)50 - 150Reagent byproducts (from isocyanate synthesis), Solvents, Purification media
Catalytic Carbonylation2-Nitroaniline, Morpholine, CO, Oxidant~75% (depends on oxidant)20 - 60Reduced form of oxidant, Solvents, Catalyst residues

Sustainable Catalysis in Morpholine-4-carboxamide (B177924) Formation

The shift towards sustainable catalysis aims to replace stoichiometric reagents with catalytic systems that are efficient, selective, and reusable. For the formation of the urea linkage in this compound, several catalytic strategies can be envisioned.

Palladium-catalyzed C-N cross-coupling reactions represent a powerful tool for forming aryl-nitrogen bonds. nih.gov A potential route could involve the Pd-catalyzed carbonylation of 2-nitroaniline in the presence of morpholine. This approach uses carbon monoxide as the C1 source, which is more atom-economical than phosgene-based reagents. researchgate.net

Another highly atom-economical approach involves the use of ruthenium pincer complexes, which can catalyze the direct synthesis of ureas from amines and methanol (B129727), producing hydrogen as the only byproduct. organic-chemistry.org Adapting this methodology could involve the reaction of 2-nitroaniline with a methanol equivalent and morpholine, offering a highly sustainable pathway. N-arylureas themselves have also been developed as effective ligands in palladium catalysis, suggesting their potential dual role as both product and ligand platform in certain synthetic designs. acs.orgnih.gov

Furthermore, the direct use of carbon dioxide (CO₂) as a renewable, non-toxic C1 feedstock is a primary goal in green chemistry. Catalytic systems that can facilitate the reaction of amines with CO₂ to form ureas are under intense investigation, though they often require high pressures and temperatures. nih.gov

Exploration of Alternative Synthetic Routes and Precursors

Moving beyond traditional linear syntheses, alternative strategies such as multicomponent reactions, functional group interconversions, and electro- or photochemical methods offer innovative pathways to this compound.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials. rsc.org A hypothetical MCR for the synthesis of this compound could be designed. Such a reaction might involve 2-nitroaniline, morpholine, and a carbonyl source like carbon monoxide or a synthetic equivalent. For instance, a palladium-catalyzed three-component reaction of an aryl halide (e.g., 1-halo-2-nitrobenzene), morpholine, and carbon monoxide could potentially assemble the target molecule in one pot, demonstrating high convergence and operational simplicity.

Functional Group Interconversion (FGI) is a standard strategy in organic synthesis that allows for the construction of a target molecule from a more accessible precursor.

One plausible FGI route is the synthesis and subsequent oxidation of the corresponding thiourea (B124793), N-(2-nitrophenyl)morpholine-4-carbothioamide. The thiourea can be readily prepared from 2-nitrophenyl isothiocyanate and morpholine. The subsequent step involves an oxidative desulfurization reaction to convert the thiocarbonyl group (C=S) into a carbonyl group (C=O), yielding the final carboxamide product.

Another FGI approach could involve the modification of the aromatic ring. For example, one could start with a precursor like N-(2-aminophenyl)morpholine-4-carboxamide and perform a selective oxidation of the aniline (B41778) amino group to a nitro group. Alternatively, a more common strategy would be the nucleophilic aromatic substitution (SNAr) on a substrate such as 1,2-dinitrobenzene (B166439) with morpholine to form 4-(2-nitrophenyl)morpholine, followed by a reaction sequence to introduce the carboxamide functionality at the morpholine nitrogen. However, this latter approach is less direct for forming the target structure. A more direct FGI involves the reaction of 2-nitroaniline with a suitable reagent to form the morpholine-4-carboxamide moiety, such as reacting with morpholine-4-carbonyl chloride. researchgate.net

Photochemical and electrochemical syntheses are emerging as powerful green alternatives to traditional methods, often proceeding under mild conditions without the need for harsh reagents. researchgate.net

Electrochemical Synthesis: The electrochemical synthesis of ureas is a rapidly developing field. oaepublish.com A potential electrochemical route to this compound could involve the co-reduction of a CO₂-derived species and an activated nitrogen source at a catalytic electrode surface. nih.gov For instance, an electrochemical cell could be designed where CO₂ is reduced to an active C1 intermediate (like *CO) on a cathode, while 2-nitroaniline and morpholine react to form the C-N bond. acs.orgacs.org This approach avoids bulk chemical oxidants and reductants, using electrons as the primary "reagent."

Photochemical Synthesis: Photoredox catalysis can also be harnessed to construct C-N bonds. A photochemical strategy could involve the generation of a carbamoyl (B1232498) radical from a suitable precursor, which then couples with the 2-nitrophenylamine moiety. While direct photochemical synthesis of this specific urea is not documented, the principles of photocatalytic C-N bond formation suggest its feasibility. nih.govacs.org For example, a photocatalyst could mediate the reaction between 2-nitroaniline and a morpholine-based carbonyl donor under visible light irradiation, offering a mild and controlled synthetic route.

Advanced Structural Characterization of N 2 Nitrophenyl Morpholine 4 Carboxamide

X-ray Crystallography Studies for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal, which produces a unique diffraction pattern that can be mathematically reconstructed to yield a detailed three-dimensional model of the electron density, and thus the atomic positions.

Single Crystal X-ray Diffraction Analysis

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)98.76
γ (°)90
Volume (ų)1338.9
Z4

Crystal Packing and Supramolecular Architecture Analysis

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a concept known as crystal packing. This arrangement, or supramolecular architecture, is governed by a variety of intermolecular forces. The study of these packing motifs is crucial as they influence the material's bulk properties. For instance, in related compounds like 4-(4-nitrophenyl)morpholine (B78992), aromatic π–π stacking interactions have been observed to play a significant role in stabilizing the crystal structure. Similarly, one could anticipate that the crystal structure of N-(2-nitrophenyl)morpholine-4-carboxamide would feature molecules organized in a way that maximizes favorable intermolecular contacts.

Investigation of Intermolecular Interactions within Crystal Lattices

The forces that hold molecules together in a crystal are primarily non-covalent intermolecular interactions. A detailed crystallographic study allows for the identification and characterization of these interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. For this compound, the presence of a carboxamide group suggests the potential for strong N-H···O hydrogen bonds, which often lead to the formation of well-defined one-, two-, or three-dimensional networks. The nitro group can also participate in weaker C-H···O interactions. The analysis of these interactions provides a deeper understanding of the forces driving the self-assembly of the molecules into a crystalline solid.

Polymorphism and Cocrystallization Research

Identification and Characterization of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. The identification and characterization of polymorphs are critical in the pharmaceutical and materials sciences. While there are no documented polymorphic forms for this compound, the potential for their existence is significant for a molecule with its structural complexity. The search for polymorphs typically involves crystallization under a wide range of conditions, followed by analysis using techniques like X-ray powder diffraction and thermal analysis to identify different crystalline phases.

Crystal Engineering Principles Applied to Cocrystal Formation

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. One strategy within crystal engineering is the formation of cocrystals, which are multi-component crystals where the components are held together by non-covalent interactions. By selecting appropriate co-formers that can interact with the functional groups of this compound (such as the carboxamide and nitro groups), it may be possible to create novel crystalline phases with tailored properties. For instance, co-formers with hydrogen bond donor or acceptor sites could be used to generate robust supramolecular synthons, leading to predictable crystal packing arrangements.

The definitive structural elucidation of complex organic molecules such as this compound relies on a suite of high-resolution spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they allow for an unambiguous confirmation of the molecule's constitution, conformation, and electronic properties. While comprehensive published data for this specific molecule is not widely available, this section outlines the application of key spectroscopic methods and presents representative data based on the analysis of its constituent functional groups and analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would provide a complete picture of its covalent framework and spatial arrangement.

Based on known chemical shift values for 2-nitroaniline (B44862), morpholine (B109124), and carboxamide moieties, a predicted ¹H and ¹³C NMR spectrum can be constructed. chemicalbook.comrsc.orgnih.govchemicalbook.com The aromatic protons of the 2-nitrophenyl group are expected to appear in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group and the deshielding nature of the aromatic ring. chemicalbook.comchegg.com The morpholine protons would exhibit characteristic signals in the aliphatic region (δ 3.5-4.0 ppm), typically as complex multiplets resulting from their diastereotopic nature. nih.gov The amide proton (N-H) would likely appear as a broad singlet further downfield.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxamide is the most downfield signal (around 160-170 ppm). compoundchem.comoregonstate.edu Aromatic carbons would resonate between 115 and 150 ppm, while the aliphatic carbons of the morpholine ring would be found in the 40-70 ppm range. chemicalbook.comcompoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Aromatic CH~8.2 (dd)~126Proton ortho to NO₂
Aromatic CH~7.7 (dt)~136Proton para to NO₂
Aromatic CH~7.2 (dt)~123Proton meta to NO₂
Aromatic CH~8.5 (dd)~120Proton ortho to NH
Amide NH~9.5 (s, br)-Exchangeable with D₂O
Morpholine CH₂-N~3.8 (m)~45Adjacent to carboxamide nitrogen
Morpholine CH₂-O~3.7 (m)~66Adjacent to ring oxygen
C=O-~165Carboxamide carbonyl
Aromatic C-NO₂-~145Quaternary carbon
Aromatic C-NH-~138Quaternary carbon

To unambiguously assign these predicted signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity between the adjacent protons on the nitrophenyl ring and within the morpholine ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the amide N-H proton to the carboxamide carbonyl carbon and to carbons on the nitrophenyl ring. It would also link the morpholine protons to the carbonyl carbon, thus confirming the complete assembly of the molecule.

Solid-state NMR (SS-NMR) provides high-resolution structural information on solid materials, making it invaluable for studying polymorphism, where a compound can exist in multiple crystalline forms. nih.govnih.govresearchgate.net Different polymorphs of this compound would have distinct packing arrangements and intermolecular interactions in the crystal lattice. researchgate.neteuropeanpharmaceuticalreview.com

These differences would manifest in the ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) SS-NMR spectrum as variations in chemical shifts for non-equivalent carbon atoms. For example, a carbon atom involved in a hydrogen bond in one polymorph but not another would exhibit a different chemical shift. Furthermore, amorphous forms of the compound would produce much broader peaks compared to the sharp signals of crystalline forms. SS-NMR can also be used to quantify the amounts of different polymorphs in a mixture. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov For this compound (C₁₁H₁₃N₃O₄), the calculated exact mass of the molecular ion [M+H]⁺ is 252.0984 Da. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are used to fragment the molecular ion and analyze the resulting pieces. nih.gov This helps to elucidate the molecular structure by identifying characteristic neutral losses and fragment ions. A plausible fragmentation pathway can be proposed based on the known stability of chemical bonds within the molecule. researchgate.netrsc.org

Table 2: Predicted HRMS Fragmentation Data for this compound

m/z (Da)FormulaProposed Fragment Identity / Neutral Loss
252.0984[C₁₁H₁₄N₃O₄]⁺Protonated Molecular Ion [M+H]⁺
234.0878[C₁₁H₁₂N₃O₃]⁺Loss of H₂O
206.0930[C₁₁H₁₂N₂O₂]⁺Loss of NO₂ (nitro group)
138.0429[C₆H₆N₂O₂]⁺2-Nitroaniline fragment
114.0504[C₅H₈NO₂]⁺Morpholine-4-carbonyl cation
86.0606[C₅H₈N]⁺Fragment from morpholine ring after loss of CO

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. iitm.ac.in The presence of specific functional groups results in characteristic absorption bands (in IR) or scattering peaks (in Raman).

For this compound, the IR spectrum would be dominated by strong absorptions from the polar C=O and N-O bonds. The Raman spectrum, conversely, would likely show strong signals for the non-polar aromatic ring vibrations. researchgate.netkurouskilab.com

Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. tandfonline.comresearchgate.netchemicalbook.com

Amide Group (-CONH-): A strong C=O stretch (Amide I band) should appear around 1650-1680 cm⁻¹. The N-H stretching vibration would be visible as a sharp peak around 3300-3500 cm⁻¹.

Morpholine Ring: C-H stretching vibrations from the methylene (B1212753) groups will be observed in the 2850-2960 cm⁻¹ region. The characteristic C-O-C ether stretch is expected around 1115 cm⁻¹. researchgate.net

Aromatic Ring: C-H stretching bands appear above 3000 cm⁻¹. C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (750-850 cm⁻¹) can help confirm the substitution pattern.

Table 3: Predicted Vibrational Spectroscopy Peaks for this compound

Frequency Range (cm⁻¹)Vibrational ModeExpected Intensity (IR)Expected Intensity (Raman)
3300 - 3500N-H Stretch (Amide)MediumWeak
3000 - 3100Aromatic C-H StretchMediumStrong
2850 - 2960Aliphatic C-H StretchStrongStrong
1650 - 1680C=O Stretch (Amide I)Very StrongMedium
1520 - 1560Asymmetric NO₂ StretchVery StrongMedium
1450 - 1600Aromatic C=C StretchMedium-StrongStrong
1345 - 1385Symmetric NO₂ StretchVery StrongStrong
~1115C-O-C Stretch (Ether)StrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this compound is the nitrophenyl group. Nitroaromatic compounds typically display two main absorption bands. researchgate.netresearchgate.net

A high-intensity band (large molar absorptivity, ε) at shorter wavelengths (around 270-280 nm), attributed to a π→π* transition within the aromatic system. nih.gov

A lower-intensity band at longer wavelengths (around 400-415 nm), resulting from an n→π* transition involving the non-bonding electrons of the nitro group's oxygen atoms. researchgate.netnih.gov

The exact position and intensity of these bands can be influenced by the solvent polarity. The presence of the morpholine-carboxamide substituent may cause slight shifts (solvatochromism) compared to unsubstituted nitrobenzene. nist.gov

Table 4: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Electronic TransitionExpected Molar Absorptivity (ε)
~275π → πHigh
~410n → πLow

Theoretical and Computational Investigations of N 2 Nitrophenyl Morpholine 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in predicting molecular properties. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. From this fundamental information, a wealth of properties, including geometry, reactivity, and spectroscopic behavior, can be derived.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wave function. cnr.it This approach offers a favorable balance between computational cost and accuracy, making it ideal for studying the ground state properties of medium-sized organic molecules like N-(2-nitrophenyl)morpholine-4-carboxamide. aip.org

The first step in most computational studies is geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule. stackexchange.com This is achieved by calculating the forces on each atom and adjusting their positions iteratively until a minimum on the potential energy surface is located. researchgate.net For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles corresponding to its lowest energy conformation.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These values are illustrative, based on typical parameters for similar functional groups, as specific computational data for the title compound is not available.

ParameterBond/AnglePredicted Value
Bond Length (Å)C=O (carboxamide)~1.23 Å
Bond Length (Å)C-N (amide)~1.36 Å
Bond Length (Å)N-O (nitro)~1.22 Å
Bond Angle (°)O-C-N (carboxamide)~122°
Dihedral Angle (°)C-C-N-H (amide)~180° (trans)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. ossila.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small gap suggests the molecule is more reactive and easily polarizable, as less energy is required to excite an electron from the HOMO to the LUMO. ossila.com For this compound, the HOMO would likely be distributed over the electron-rich morpholine (B109124) and phenyl rings, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution dictates the molecule's behavior in charge-transfer interactions.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: These values are hypothetical examples to illustrate the concept.

ParameterEnergy (eV)
HOMO Energy-6.85 eV
LUMO Energy-2.55 eV
HOMO-LUMO Gap (ΔE)4.30 eV

The Molecular Electrostatic Potential (MEP or ESP) surface provides a visual representation of the charge distribution within a molecule. libretexts.org It is mapped onto the molecule's electron density surface, using a color scale to denote different regions of electrostatic potential. deeporigin.comyoutube.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. deeporigin.com

For this compound, an MEP analysis would be expected to show significant negative potential (red) around the oxygen atoms of the nitro and carbonyl groups, highlighting these as primary sites for interacting with electrophiles or forming hydrogen bonds. Conversely, a region of positive potential (blue) would likely be found near the amide hydrogen atom, indicating its acidic character and role as a hydrogen bond donor. libretexts.org

While DFT is excellent for ground-state properties, ab initio methods are often employed for high-accuracy calculations and the study of electronically excited states. uba.ar Methods such as Configuration Interaction (CI), Coupled Cluster (CC), and Algebraic Diagrammatic Construction (ADC(2)) provide a more rigorous treatment of electron correlation, which is crucial for describing excited states. nih.govaip.org

These calculations are essential for predicting a molecule's spectroscopic properties, such as its UV-Visible absorption spectrum. By calculating the energies of various excited states and the probabilities of transitioning to them from the ground state (oscillator strengths), one can simulate the absorption spectrum. q-chem.com For this compound, such an analysis would likely predict electronic transitions such as π → π* transitions associated with the aromatic ring and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms of the carbonyl, nitro, and morpholine groups.

The topological analysis of the electron density (ρ) provides a profound understanding of chemical bonding and non-covalent interactions that goes beyond simple orbital descriptions.

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density. wikipedia.orgias.ac.in This method identifies critical points in the electron density. A key feature is the bond critical point (BCP), a point of minimum density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the nature of the chemical bond. researchgate.net For instance, a high ρ value and a negative ∇²ρ indicate a shared-electron interaction (covalent bond), while a low ρ and a positive ∇²ρ suggest a closed-shell interaction, typical of ionic bonds or weaker non-covalent contacts. ias.ac.in

The Non-Covalent Interaction (NCI) index is a powerful tool for visualizing weak interactions. jussieu.frwikipedia.org It is based on the relationship between the electron density and the reduced density gradient (RDG). chemtools.org NCI analysis generates 3D isosurfaces that highlight regions of non-covalent interactions in a molecule or between molecules. numberanalytics.com The surfaces are color-coded to distinguish between attractive interactions like hydrogen bonds (typically blue), weak van der Waals forces (green), and repulsive steric clashes (red). jussieu.fr For this compound, NCI analysis could reveal potential intramolecular hydrogen bonds and other steric interactions that influence its preferred conformation.

Density Functional Theory (DFT) Studies of Ground State Properties

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular dynamics simulations are a cornerstone of computational chemistry, providing a virtual window into the time-resolved motion of atoms and molecules. This methodology is crucial for exploring the vast conformational space a flexible molecule can adopt, understanding the influence of its environment, and analyzing its dynamic behavior over time.

Conformational Ensemble Analysis

For a molecule like this compound, which possesses several rotatable bonds, a multitude of three-dimensional arrangements, or conformers, are possible. Conformational ensemble analysis through MD simulations would typically identify the most stable, low-energy conformers and quantify their relative populations. This information is vital for understanding how the molecule might interact with biological targets or other chemical species. At present, no such analysis has been published for this compound.

Solvent Effects on Molecular Conformation

The surrounding solvent can have a profound impact on the conformational preferences of a molecule. MD simulations incorporating explicit or implicit solvent models are used to study these effects. Such studies would reveal how the shape and flexibility of this compound might change in different environments, such as in water versus a non-polar organic solvent. This area of investigation remains unexplored for this specific molecule.

Trajectory Analysis of Dynamic Behavior

The output of an MD simulation is a trajectory file, which is a record of the positions of all atoms over time. Analysis of this trajectory can provide insights into the molecule's flexibility, internal motions, and the time scales of conformational changes. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated. However, no trajectory analysis data is available for this compound.

Computational Spectroscopic Prediction and Validation

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, providing a powerful synergy with experimental results.

Theoretical Prediction of NMR Chemical Shifts

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov Comparing these predicted shifts with experimental data can be a powerful tool for confirming chemical structures and understanding the electronic environment of different atoms within the molecule. escholarship.org For this compound, a table of theoretically predicted ¹H and ¹³C NMR chemical shifts would be highly valuable for researchers, but such computational data has not been reported.

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical calculations are also employed to predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. cardiff.ac.ukksu.edu.sa These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, or rocking of chemical bonds. nih.gov This detailed assignment provides a deeper understanding of the molecule's structure and bonding. To date, no published studies have presented calculated vibrational frequencies for this compound.

While the methodologies for these computational investigations are well-established, their specific application to this compound is absent from the current body of scientific literature. As such, the detailed theoretical and computational characterization of this compound represents an open area for future research endeavors.

Electronic Absorption Spectra Modeling

The electronic absorption spectrum of this compound would typically be modeled using Time-Dependent Density Functional Theory (TD-DFT). This computational method is employed to calculate the excitation energies and oscillator strengths of electronic transitions within a molecule.

The modeling would involve optimizing the ground state geometry of the molecule using a suitable level of theory and basis set, such as B3LYP/6-311++G(d,p). Following this, TD-DFT calculations would be performed to obtain the vertical excitation energies, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The results would typically be presented in a table format, detailing the calculated λmax, the oscillator strength (f), and the nature of the electronic transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.). These theoretical results would then be compared with experimentally obtained spectra for validation.

Molecular Orbital Analysis and Reactivity Prediction

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are used within the framework of Density Functional Theory (DFT) to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. The condensed Fukui function for an atom in a molecule is calculated to determine its local reactivity.

fk+ : for nucleophilic attack (where an electron is added). A higher value indicates a more favorable site for a nucleophile.

fk- : for electrophilic attack (where an electron is removed). A higher value indicates a more favorable site for an electrophile.

fk0 : for radical attack.

These values would be calculated for each atom in this compound and presented in a data table to identify the most reactive sites. For a molecule with a nitro group, the nitrogen and oxygen atoms of the nitro group, as well as the carbons of the aromatic ring, would be of particular interest.

Reaction Coordinate Analysis for Key Transformations

Reaction coordinate analysis is a computational method used to study the mechanism of a chemical reaction. It involves mapping the energy of the system as it progresses from reactants to products along a specific reaction pathway. This analysis helps to identify transition states, intermediates, and the activation energy of the reaction.

For this compound, this could involve studying transformations such as the reduction of the nitro group or the hydrolysis of the carboxamide group. The analysis would provide valuable insights into the kinetics and thermodynamics of such reactions.

Theoretical Studies of Non-Covalent Interactions

Non-covalent interactions play a critical role in determining the three-dimensional structure and properties of molecules. Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) index, and Hirshfeld surface analysis are used to study these interactions.

For this compound, these studies would focus on intramolecular hydrogen bonds (e.g., between the amide proton and an oxygen of the nitro group) and other weak interactions that influence the conformation of the molecule. The analysis would provide a detailed picture of the bonding and stability of the compound.

Molecular Interactions and Supramolecular Chemistry of N 2 Nitrophenyl Morpholine 4 Carboxamide

Characterization of Hydrogen Bonding Networks and Donor-Acceptor Interactions

The molecular structure of N-(2-nitrophenyl)morpholine-4-carboxamide is rich in hydrogen bond donors and acceptors, making these interactions pivotal to its solid-state architecture.

Hydrogen Bond Donors and Acceptors: The primary hydrogen bond donor is the amide N-H group. Potential acceptor sites are abundant and include the carbonyl oxygen (C=O) of the carboxamide, the two oxygen atoms of the nitro group (NO2), and the oxygen and nitrogen atoms of the morpholine (B109124) ring.

Probable Hydrogen Bonding Motifs: The most prevalent hydrogen bonding in amides occurs between the N-H group of one molecule and the carbonyl oxygen of another, often leading to the formation of chains or dimers. ias.ac.in In the case of this compound, several competing interactions are possible. The nitro group, particularly when positioned ortho to the amide linker, can engage in intramolecular hydrogen bonding with the amide N-H. This type of interaction is known to stabilize specific conformations in similar structures, such as N-(2-nitrophenyl)proline amides. acs.org However, intermolecular hydrogen bonds are also highly probable. For instance, studies on N-(4-nitrophenyl)quinoline-2-carboxamide reveal intermolecular N-H···O bonds that link molecules into chains. researchgate.net Given the steric accessibility and strong electronegativity of the carbonyl and nitro group oxygens, a complex network of intermolecular hydrogen bonds is expected, potentially involving C-H···O interactions from the phenyl and morpholine C-H groups.

The interplay between intramolecular and intermolecular hydrogen bonding will ultimately dictate the crystal packing and resulting supramolecular architecture.

Investigation of π-π Stacking and Other Weak Non-Covalent Interactions

The electron-deficient 2-nitrophenyl ring is a key participant in π-π stacking interactions, which are crucial for stabilizing the crystal structure.

π-π Stacking: Nitroaromatic compounds are known to engage in strong stacking interactions with other aromatic systems. nih.gov The electron-withdrawing nature of the nitro group polarizes the aromatic ring, creating a favorable quadrupole moment for interaction with other aromatic rings. In the solid state, this compound molecules are likely to arrange in a way that maximizes π-π overlap between the nitrophenyl rings of adjacent molecules. This can occur in either a parallel-displaced or a T-shaped arrangement. For example, the crystal structure of 4-(4-nitrophenyl)morpholine (B78992) is stabilized by aromatic π–π stacking interactions. researchgate.net

C-H···π interactions: The hydrogen atoms of the morpholine ring can interact with the face of the nitrophenyl ring.

n→π interactions:* The lone pair of electrons on the oxygen or nitrogen atoms of the morpholine or nitro groups can interact with the π-system of the nitrophenyl ring.

Dipole-dipole interactions: The molecule possesses significant dipole moments associated with the nitro and carboxamide groups, which will influence the molecular packing.

Self-Assembly Principles and Hierarchical Structures in this compound Systems

The combination of strong, directional hydrogen bonds and weaker, less-directional π-π stacking interactions provides the necessary driving forces for the self-assembly of this compound into ordered supramolecular structures.

The self-assembly process is likely hierarchical. Initially, strong hydrogen bonds would direct the formation of one-dimensional (1D) chains or discrete dimers. These primary structures would then organize into two-dimensional (2D) sheets or three-dimensional (3D) networks through the weaker π-π stacking and C-H···O/π interactions. The specific outcome of this assembly process is highly dependent on factors such as solvent choice, temperature, and concentration during crystallization.

While specific studies on the self-assembly of this compound are not available, the principles are well-established in related carboxamide and nitroaromatic systems. researchgate.netrsc.org

Host-Guest Complexation Studies with Molecular Receptors (if applicable and strictly non-biological in scope)

There is no available research in the public domain detailing host-guest complexation studies involving this compound with non-biological molecular receptors. However, the molecule possesses features that could make it a target for such studies. The electron-deficient nitrophenyl ring could interact with electron-rich aromatic hosts, while the hydrogen bonding sites could be targeted by macrocyclic hosts containing complementary donor/acceptor groups.

Design and Synthesis of Derivatives for Tuned Supramolecular Interactions

The supramolecular behavior of this compound can be systematically modified through the synthesis of derivatives. This allows for the fine-tuning of intermolecular interactions to control crystal packing and material properties.

Modifying Hydrogen Bonding:

Substitution on the Amide: Replacing the amide hydrogen with an alkyl group would eliminate the primary hydrogen bond donor, drastically altering the supramolecular assembly and likely leading to a greater reliance on weaker C-H···O and π-π interactions.

Introducing Additional H-bond Donors/Acceptors: Adding hydroxyl or amino groups to the phenyl ring would introduce new sites for hydrogen bonding, potentially leading to more complex and robust networks.

Tuning π-π Stacking:

Varying Phenyl Ring Substituents: Replacing the nitro group with other electron-withdrawing (e.g., -CN, -CF3) or electron-donating (e.g., -OCH3, -CH3) groups would modulate the electronic character of the aromatic ring, thereby strengthening or weakening the π-π stacking interactions. researchgate.net

Extending the π-System: Replacing the phenyl ring with larger aromatic systems like naphthyl or anthracenyl would increase the potential for π-π stacking and introduce new packing possibilities.

Altering Steric Hindrance:

Substitution on the Morpholine Ring: Introducing substituents on the morpholine ring could sterically hinder certain intermolecular approaches, thereby favoring alternative packing arrangements.

The synthesis of such derivatives typically involves standard amide coupling reactions between a substituted 2-nitroaniline (B44862) and morpholine-4-carbonyl chloride, or variations thereof. nih.gov

Chemical Reactivity and Transformation Mechanisms of N 2 Nitrophenyl Morpholine 4 Carboxamide

Studies on Reaction Mechanisms and Intermediates in Chemical Transformations

While specific mechanistic studies on N-(2-nitrophenyl)morpholine-4-carboxamide are not extensively documented in the literature, the reaction pathways can be inferred from the well-established chemistry of its constituent functional groups. Transformations of this molecule are expected to proceed through common organic reaction mechanisms.

For instance, nucleophilic aromatic substitution (SNAr) on the nitrophenyl ring is anticipated to occur via a Meisenheimer complex intermediate. The strong electron-withdrawing nature of the ortho-nitro group activates the phenyl ring towards attack by nucleophiles. The stability of the anionic Meisenheimer intermediate is a key factor in the facility of these reactions.

Reduction of the nitro group likely proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine. The specific intermediates can be influenced by the choice of reducing agent and reaction conditions.

Reactions involving the morpholine (B109124) ring or the carboxamide linkage will follow pathways typical for secondary amines and amides, respectively. These can include electrophilic addition to the nitrogen or oxygen atoms, as well as nucleophilic attack at the carbonyl carbon.

Derivatization Strategies and Functional Group Transformations of this compound

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a diverse range of analogues.

The nitrophenyl group is a primary site for chemical modification, with the nitro functionality being the most reactive handle.

Reduction of the Nitro Group: The most common transformation of the nitro group is its reduction to an amine. This can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H2/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., ammonium (B1175870) formate/Pd-C). The resulting 2-aminophenyl derivative is a versatile intermediate for the synthesis of heterocycles, such as benzimidazoles or quinoxalines.

Reagent/ConditionsProduct
H2, Pd/CN-(2-aminophenyl)morpholine-4-carboxamide
Fe, NH4ClN-(2-aminophenyl)morpholine-4-carboxamide
SnCl2, HClN-(2-aminophenyl)morpholine-4-carboxamide

Nucleophilic Aromatic Substitution: The electron-deficient nature of the nitrophenyl ring allows for the displacement of the nitro group or other leaving groups on the ring by strong nucleophiles. While the nitro group itself is not a typical leaving group, its activating effect facilitates the substitution of other substituents, should they be present.

The morpholine ring is generally stable, but its nitrogen and carbon atoms can undergo specific reactions.

Oxidation: The carbon atoms of the morpholine ring, particularly those adjacent to the oxygen and nitrogen atoms, can be susceptible to oxidation under certain conditions to introduce carbonyl or hydroxyl functionalities.

Ring Opening: Under harsh acidic or basic conditions, the morpholine ring can undergo cleavage, although this is generally a less common transformation.

The carboxamide group is a robust functional group, but it can participate in several important reactions.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield morpholine-4-carboxamide (B177924) and 2-nitroaniline (B44862). This reaction typically requires forcing conditions, such as prolonged heating with strong acids or bases.

Reduction: The carbonyl group of the carboxamide can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH4), converting the carboxamide into a diamine derivative, N-((2-nitrophenyl)methyl)morpholine.

Dehydration: While not typical for this specific structure, amides can be dehydrated to nitriles, though this would involve cleavage of the morpholine ring.

ReactionReagentsExpected Product(s)
Hydrolysis (Acidic)H3O+, heat2-nitroaniline + Morpholine + CO2
Hydrolysis (Basic)NaOH, heat2-nitroaniline + Morpholine + Na2CO3
ReductionLiAlH4N-((2-nitrophenyl)methyl)morpholine

Catalytic Transformations Involving this compound as Substrate or Ligand

This compound can serve as a substrate in various catalytic reactions, primarily centered around the reduction of the nitro group. The use of heterogeneous or homogeneous catalysts can provide high efficiency and selectivity for the formation of the corresponding aniline (B41778).

Furthermore, the presence of multiple heteroatoms (nitrogen and oxygen) suggests that this molecule or its derivatives could potentially act as ligands for metal catalysts. The coordination of a metal to the oxygen of the carboxamide or the nitrogen of the morpholine could influence the reactivity of the molecule or the catalytic activity of the metal center in other transformations.

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical properties of this compound are of interest due to the presence of the nitroaromatic chromophore.

Photochemical Reactivity: Ortho-nitrobenzyl compounds are known to be photolabile and can undergo intramolecular hydrogen abstraction from a suitable ortho-substituent, leading to rearrangement products. While the carboxamide group in this compound does not possess a readily abstractable benzylic hydrogen, the nitro group can still participate in other photochemical reactions, such as photoreduction or photosubstitution, depending on the reaction conditions and the presence of other reagents.

Electrochemical Reactivity: The nitro group is electrochemically active and can be reduced at a cathode. The reduction potential will be influenced by the electronic environment of the aromatic ring. Electrochemical reduction can offer a controlled method to generate the corresponding aniline or intermediate species like the nitroso or hydroxylamine (B1172632) derivatives. The carboxamide and morpholine moieties are generally not electrochemically active under typical conditions.

Article on the Not Possible Due to Lack of Available Scientific Data

Following a comprehensive and exhaustive search of scientific literature, chemical databases, and academic journals, it has been determined that there is no available research specifically detailing the chemical reactivity, transformation mechanisms, degradation pathways, or stability under controlled chemical conditions for the compound This compound .

The initial request for a detailed article structured around the compound's degradation and stability, including data tables and specific research findings, cannot be fulfilled. The strict requirement to focus solely on this specific compound and to exclude any information that falls outside this direct scope prevents the use of analogous data from related compounds.

While the constituent functional groups of this compound—namely the 2-nitrophenyl group, the morpholine ring, and the carboxamide (urea-type) linkage—are well-characterized in organic chemistry, their combined influence on the molecule's stability and degradation has not been specifically studied or reported in publicly accessible literature. General chemical principles suggest potential pathways for degradation, such as:

Reduction of the Nitro Group: The 2-nitro group is expected to be susceptible to chemical reduction to form the corresponding 2-aminophenyl derivative.

Hydrolysis of the Carboxamide Bond: The carboxamide linkage could potentially undergo hydrolysis under acidic or basic conditions, which would cleave the molecule into 2-nitroaniline and morpholine-4-carbonyl derivatives.

Degradation of the Morpholine Ring: The morpholine ring itself can be subject to oxidative cleavage under certain conditions, a process documented for the parent morpholine compound.

However, providing a detailed, authoritative article as requested would require specific experimental data, including reaction kinetics, identification of degradation products, and stability profiles under various temperatures, pH levels, and oxidative or reductive environments. Such information is not available for this compound.

Therefore, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to detailed research findings for the specified compound.

Advanced Research Directions and Future Perspectives in N 2 Nitrophenyl Morpholine 4 Carboxamide Studies

Emerging Methodologies for Synthesis and Characterization

The synthesis and characterization of organic compounds are foundational to their study. For N-(2-nitrophenyl)morpholine-4-carboxamide, emerging methodologies promise more efficient, sustainable, and precise manufacturing and analysis.

Recent advancements in the synthesis of carboxamides, a key functional group in the target molecule, are moving beyond traditional amidation reactions that often require harsh conditions and coupling agents. One such emerging area is the use of catalytic approaches for the preparation of carboxamides from carboxylic acids. Another innovative strategy involves the divergent synthesis of pyrrole (B145914) carboxamides from pyrrole carboxaldehyde and formamides or amines through oxidative amidation, a method that is operationally simple and utilizes inexpensive reagents under mild conditions. rsc.org Green chemistry principles are also being integrated into carboxamide synthesis, with methods utilizing greener solvents and catalysts to minimize environmental impact. aip.org For the morpholine (B109124) moiety, novel synthetic routes for substituted morpholines and piperidines are continually being developed, including metal-catalyzed cyclization and intramolecular amination of specialized precursors. mdpi.com

In terms of characterization, while standard techniques like NMR, mass spectrometry, and X-ray crystallography remain crucial, advanced methods are providing unprecedented levels of structural and dynamic information. For instance, ultrafast spectroscopies could be employed to study the electronic dynamics and vibrational structures of the nitrophenyl group, offering insights into photochemical behaviors. nih.gov The characterization of related morpholine derivatives has been successfully achieved using mass spectroscopy, 1H, and 13C NMR, providing a solid foundation for the analysis of this compound. nih.govresearchgate.net

Parameter This compound
CAS Number 36894-27-6
Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
Key Functional Groups Nitrophenyl, Morpholine, Carboxamide

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and providing deeper insights into molecular behavior. mdpi.comresearchgate.netjscholaronline.orgsupsi.chjscholaronline.org For this compound, these technologies can be applied across the research and development pipeline.

In the realm of compound characterization, AI can assist in the interpretation of complex spectral data. Machine learning algorithms can be trained to recognize patterns in NMR or mass spectra, aiding in the rapid identification and structural elucidation of newly synthesized molecules. Furthermore, AI can predict various physicochemical properties of this compound, such as solubility and stability, which are crucial for its potential applications. researchgate.net The use of machine learning models like eToxPred can also evaluate the potential toxicity of small organic molecules with high efficiency. jscholaronline.orgjscholaronline.org

AI/ML Application Potential Impact on this compound Research
Retrosynthesis Planning Propose novel and efficient synthetic pathways. supsi.ch
Reaction Optimization Predict optimal conditions to maximize yield and purity. mdpi.com
Property Prediction Estimate physicochemical properties (e.g., solubility, toxicity). researchgate.netjscholaronline.org
Spectral Analysis Automate and improve the accuracy of structural elucidation from spectral data.

Untapped Avenues in Computational Chemistry and Material Design (non-application specific)

Computational chemistry provides a powerful lens through which to explore the intrinsic properties of molecules like this compound, independent of any specific application. Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals, and reactivity of the compound. nih.gov These calculations can elucidate the influence of the nitro group and the morpholine ring on the electron distribution and chemical behavior of the molecule.

Molecular dynamics (MD) simulations offer a way to study the conformational dynamics of this compound in various solvent environments. nih.govmdpi.com This can reveal preferred conformations and the nature of intermolecular interactions, which are crucial for understanding its behavior in the solid state and in solution. nih.govmdpi.com Such computational studies have been successfully applied to other morpholine-substituted derivatives to validate stable protein-ligand interactions. nih.govresearchgate.netmdpi.com

In the context of material design, computational screening can be used to predict how this compound molecules might self-assemble into larger structures. By simulating the intermolecular forces, it may be possible to design crystalline forms with desired properties. These computational approaches can guide experimental work, saving time and resources by prioritizing the most promising avenues for synthesis and investigation.

Broader Implications for Fundamental Organic and Supramolecular Chemistry

The study of this compound can contribute to a deeper understanding of fundamental concepts in organic and supramolecular chemistry. The interplay of the electron-withdrawing nitro group and the morpholine and carboxamide functionalities presents an interesting case for studying electronic effects and their influence on reactivity and molecular interactions. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-nitrophenyl)morpholine-4-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between morpholine-4-carboxylic acid derivatives and nitro-substituted anilines. For example, tert-butyl carbamate deprotection using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) followed by pH adjustment with NaOH can yield intermediates like N-(2-aminoethyl)morpholine-4-carboxamide with 91% efficiency . Solvent selection (e.g., isopropanol for epoxide ring-opening reactions) and purification via silica gel chromatography (e.g., CH₂Cl₂:MeOH gradients) are critical for optimizing yield and purity. Reaction temperature control (e.g., maintaining 0°C during TFA addition) minimizes side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) resolves proton environments, such as morpholine ring protons (δ 2.85–3.34 ppm) and nitroaromatic protons (δ 6.86–7.45 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+1]⁺ at m/z 383) .
  • X-ray Crystallography : SHELX and OLEX2 software enable structure refinement. For example, chair conformations of morpholine rings and intermolecular N–H⋯O hydrogen bonding networks are resolved with R factors <0.05 .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and static discharge. Thermal stability assessments via TGA/DSC can identify decomposition thresholds (e.g., combustion products like CO and NOx under fire conditions) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., morpholine ring conformation) be resolved during structural analysis?

  • Methodological Answer : Compare refinement results across multiple software (SHELXL vs. OLEX2) and validate against hydrogen-bonding patterns. For example, chair vs. boat conformations in morpholine derivatives are confirmed by analyzing torsion angles (C–C–O–C) and hydrogen-bond donor-acceptor distances (e.g., N–H⋯O ≤ 2.2 Å) .

Q. What strategies are effective for analyzing reaction intermediates in the synthesis of this compound under varying pH conditions?

  • Methodological Answer : Use in situ monitoring techniques:

  • LC-MS : Track intermediate formation (e.g., tert-butyl carbamate deprotection at pH 8) .
  • pH-Dependent NMR : Identify protonation states of amino groups (δ 1.5–2.5 ppm for NH₂ in basic conditions) .
  • Kinetic Studies : Fit reaction rates to pseudo-first-order models under controlled pH (e.g., 6M NaOH for neutralization) .

Q. How can computational tools like density functional theory (DFT) or molecular dynamics (MD) predict the reactivity of this compound?

  • Methodological Answer :

  • Mercury Software : Analyze crystal packing and intermolecular interactions (e.g., π-stacking of nitroaryl groups) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., nitro group reactivity in SNAr reactions) .

Q. How do researchers validate purity discrepancies in this compound using orthogonal techniques?

  • Methodological Answer : Combine:

  • HPLC : Purity >98% with C18 columns (MeCN:H₂O mobile phase).
  • Elemental Analysis : Match calculated vs. observed C/H/N/O percentages (e.g., C₁₀H₁₂N₂O₂: C 62.49%, H 6.25%, N 14.58%) .
  • Recrystallization : Solvent optimization (e.g., EtOAC/hexane) removes nitro-byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.